Suberenol

Description

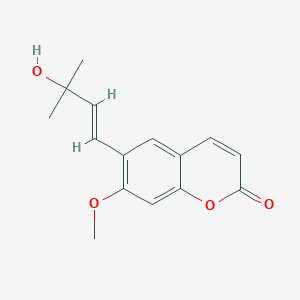

Structure

3D Structure

Properties

CAS No. |

18529-47-0 |

|---|---|

Molecular Formula |

C15H16O4 |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

6-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one |

InChI |

InChI=1S/C15H16O4/c1-15(2,17)7-6-11-8-10-4-5-14(16)19-13(10)9-12(11)18-3/h4-9,17H,1-3H3/b7-6+ |

InChI Key |

LNFVZUMSDAIQDQ-VOTSOKGWSA-N |

SMILES |

CC(C)(C=CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O |

Isomeric SMILES |

CC(C)(/C=C/C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O |

Canonical SMILES |

CC(C)(C=CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O |

melting_point |

173°C |

Other CAS No. |

18529-47-0 |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis of Suberenol

Elucidation of Phenylpropanoid Precursor Pathways

The phenylpropanoid pathway initiates with the deamination of the amino acid phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL), to form cinnamic acid wikipedia.org. In some plants, tyrosine can also serve as a precursor via the action of a bifunctional phenylalanine/tyrosine ammonia-lyase (PTAL) wikipedia.org. Subsequent enzymatic steps involving hydroxylations and methylations lead to the formation of various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, ferulic acid, 5-hydroxyferulic acid, and sinapic acid wikipedia.org. These acids are then converted into their corresponding thioesters with coenzyme A, with 4-coumaroyl-CoA being a central intermediate in phenylpropanoid biosynthesis wikipedia.org.

Coumarins, including suberenol, are derived from the phenylpropanoid pathway, typically branching off from p-coumaric acid or its activated form, 4-coumaroyl-CoA wikipedia.orgbiorxiv.org. Studies using labeled compounds have supported the involvement of L-phenylalanine and cinnamic acid as initial precursors in the biosynthesis of certain coumarins biorxiv.org. The precise branching points and intermediates leading specifically to this compound within the complex phenylpropanoid network are areas of ongoing research.

Enzymatic Steps in this compound Formation

While the complete enzymatic pathway specifically leading to this compound is not exhaustively detailed in the provided search results, the biosynthesis of coumarins in general involves a series of enzymatic transformations. These steps typically include hydroxylation, methylation, cyclization, and prenylation reactions biorxiv.orgscribd.com.

The formation of the coumarin (B35378) core structure involves the cyclization of a phenylpropanoid intermediate. Subsequent modifications, such as the addition of the isoprene (B109036) side chain characteristic of this compound, are mediated by specific prenyltransferases researchgate.netmdpi.com. The hydroxylation of this side chain at the tertiary carbon and the methylation at the oxygen atom attached to the benzopyran ring at the 7-position are also enzymatic processes ontosight.ainih.gov.

Research on the synthesis of coumarin derivatives, including this compound, has explored various chemical reactions such as Heck condensation, which can form the alkene linkage in the side chain researchgate.netmdpi.comuj.ac.za. While these studies focus on chemical synthesis, they provide insights into the structural features that must be formed during the natural enzymatic process.

Genetic Regulation of Biosynthetic Enzymes in Plant Systems

The biosynthesis of secondary metabolites in plants, including coumarins, is tightly regulated at the genetic level. Transcription factors play a crucial role in controlling the expression of genes encoding the enzymes involved in these pathways mdpi.comnih.govnih.gov.

Studies on the regulation of suberin biosynthesis, which shares some precursors from the phenylpropanoid pathway with coumarins, have identified MYB transcription factors as positive regulators of biosynthetic genes mdpi.comnih.gov. For example, Arabidopsis MYB41 and MYB107 have been shown to activate the expression of genes involved in the synthesis of suberin components mdpi.comnih.gov. While suberin and this compound are distinct compounds, the regulatory mechanisms governing phenylpropanoid-derived metabolites often involve similar classes of transcription factors.

The expression of genes involved in phenylpropanoid, flavonoid, and stilbene (B7821643) biosynthesis pathways has been shown to be crucial for the biosynthesis of certain coumarin-related compounds, such as phyllodulcin (B192096) biorxiv.org. This suggests a complex regulatory network controlling the flux of intermediates through these interconnected pathways.

Comparative Biosynthesis within the Coumarin Class

This compound belongs to the diverse class of coumarins, which are characterized by their 2H-1-benzopyran-2-one structure hmdb.cafoodb.ca. The biosynthesis of different coumarin derivatives involves variations in the enzymatic modifications applied to the phenylpropanoid precursors.

Many coumarins are derived from p-coumaric acid, with umbelliferone (B1683723) being a key intermediate for several subclasses wikipedia.orgbiorxiv.org. The introduction of hydroxyl groups, methoxy (B1213986) groups, and prenyl chains at different positions on the coumarin core leads to the vast structural diversity observed within this class ontosight.ainih.govscribd.com.

This compound's specific structure, with a methoxy group at C-7 and a hydroxylated prenyl chain at C-6, arises from a particular sequence of enzymatic steps that differ from those leading to other coumarins like osthol (methoxy at C-7, prenyl at C-8) or suberosin (B1681774) (prenyl at C-6, no methoxy) scribd.commdpi.com. Comparative studies of the biosynthetic pathways of different coumarins in various plant species can reveal the specific enzymes and genes responsible for these structural variations.

For example, the synthesis of murraol (B176700), another coumarin with a hydroxylated prenyl chain, has been achieved through chemical methods involving Heck vinylation of an iodocoumarin with 2-methyl-3-butyn-2-ol, highlighting the importance of the prenyl side chain introduction researchgate.net. Understanding the enzymatic equivalents of such reactions in plants is key to fully elucidating this compound biosynthesis.

Biological Activities and Molecular Mechanisms of Suberenol

Antioxidant Activity of Suberenol

This compound has demonstrated potent antioxidant capabilities, which are crucial for counteracting oxidative stress implicated in various diseases ontosight.airesearchgate.net.

Cellular Mechanisms of Oxidative Stress Modulation

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. While specific cellular mechanisms by which this compound modulates oxidative stress are still under investigation, studies on related coumarins and plant extracts containing this compound provide some insights. Extracts containing this compound have been shown to increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, in models of oxidative stress tandfonline.comresearchgate.net. This suggests that this compound may contribute to enhancing the endogenous antioxidant defense system and reducing oxidative damage.

Quantification and Comparative Analysis via Ferric Reducing Antioxidant Power (FRAP) Assays

The antioxidant power of this compound has been quantitatively assessed using the Ferric Reducing Antioxidant Power (FRAP) assay. This assay measures the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), which serves as an indicator of its antioxidant potential. Studies have shown that this compound exhibits significant antioxidant power in the FRAP assay. For instance, in one study, this compound demonstrated a potent antioxidant power of 251.2 ± 6.2 mmol FSE/100 g researchgate.netnih.gov. This value was comparable to that of the standard antioxidant BHT (267.2 ± 4.2 mmol FSE/100 g) researchgate.netnih.gov. Another coumarin (B35378) isolated in the same study, oxypeucedanin (B192039) methanolate, showed a slightly higher antioxidant power (268.2 ± 5.4 mmol FSE/100 g) researchgate.netnih.gov.

| Compound | FRAP Value (mmol FSE/100 g) |

| This compound | 251.2 ± 6.2 |

| BHT (Standard) | 267.2 ± 4.2 |

| Oxypeucedanin methanolate | 268.2 ± 5.4 |

Anti-inflammatory Activity of this compound

This compound has also demonstrated anti-inflammatory properties, which are critical for the management of inflammatory conditions ontosight.ai. Inflammation is a complex biological response involving various signaling pathways and immune cells.

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β)

Inflammatory responses are mediated, in part, by the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). Research indicates that this compound can modulate the expression of these key cytokines. Studies using Suberosin (B1681774), a related coumarin often found alongside this compound and sharing similar biological activities, have shown a reduction in the levels of TNF-α and IL-1β in inflammatory models tandfonline.comresearchgate.net. For example, in a rat model of sepsis-induced lung injury, treatment with Suberosin decreased the mRNA expression and immunopositivity of TNF-α and IL-1β in lung tissues in a dose-dependent manner tandfonline.comresearchgate.net. While these specific findings relate to Suberosin, the close structural and co-occurrence relationship between this compound and Suberosin suggests a potential for this compound to exert similar modulatory effects on these pro-inflammatory cytokines.

Influence on Macrophage Polarization (M1/M2 Phenotypes)

Macrophages play a critical role in inflammation and tissue repair, exhibiting different phenotypes, primarily pro-inflammatory M1 and anti-inflammatory M2. The balance between M1 and M2 macrophages is crucial for resolving inflammation. Studies on Suberosin have revealed its ability to influence macrophage polarization. Suberosin has been shown to suppress the polarization of macrophages towards the pro-inflammatory M1 phenotype while promoting their polarization towards the anti-inflammatory M2 phenotype nih.govresearchgate.net. This repolarization effect contributes to the alleviation of inflammation nih.govresearchgate.net. Given the structural similarities and co-isolation of this compound and Suberosin, it is plausible that this compound may also exert influence on macrophage polarization, shifting the balance towards an anti-inflammatory state.

Signaling Pathway Interventions (e.g., JAK/STAT, NF-κB, Akt/PKB)

The anti-inflammatory effects of coumarins, including potentially this compound, are mediated through interventions in various intracellular signaling pathways. Pathways such as JAK/STAT, NF-κB, and Akt/PKB are central to regulating inflammatory responses and cytokine production. Research on Suberosin has demonstrated its inhibitory effects on the JAK1/STAT3 signaling pathway, which is involved in the production of inflammatory cytokines and matrix metalloproteinases (MMPs) nih.govresearchgate.net. Suberosin also promoted the phosphorylation of the JAK1/STAT6 pathway, enhancing M2 macrophage polarization nih.govresearchgate.net. Furthermore, Suberosin has been shown to modulate the transcription factors NF-AT and NF-κB, which are key regulators of immune and inflammatory responses medchemexpress.commedkoo.comtbzmed.ac.ir. The NF-κB pathway, in particular, plays a crucial role in the expression of pro-inflammatory genes, including those for TNF-α and IL-1β ijpsonline.com. While direct studies on this compound's interaction with these specific pathways are less documented in the provided search results compared to Suberosin, the shared structural class and observed anti-inflammatory activities suggest that this compound may also exert its effects through similar molecular mechanisms involving the modulation of these critical signaling cascades.

Antimicrobial Activity of this compound

This compound belongs to the coumarin class of natural products, many of which are known to possess antimicrobial properties, including activity against bacteria, fungi, and viruses. ctdbase.orguni.lu While coumarins in general have demonstrated a range of antimicrobial effects, specific detailed studies on the direct antimicrobial efficacy and mechanisms of this compound itself are limited in the available literature.

Antibacterial Efficacy and Mechanistic Insights

Research on coumarins has indicated antibacterial activity against various strains, including Gram-positive bacteria. uni.lu Some natural coumarins, such as novobiocin, chlorobiocin, and coumermycin A1, are recognized for their potent effects against Gram-positive pathogens. uni.lu While this compound is a coumarin, specific data detailing its minimum inhibitory concentrations (MICs) or minimum bactericidal concentrations (MBCs) against particular bacterial species, as well as its precise antibacterial mechanisms, were not prominently featured in the consulted literature. General mechanisms of coumarin antibacterial action can involve various targets, but these have not been explicitly linked to this compound in the search results.

Antifungal Efficacy and Mechanistic Insights

Antiviral Potential and Associated Mechanisms

The antiviral potential of coumarins has been investigated against various viruses, including influenza A (H1N1) and SARS-CoV-2. uni.lu Studies have explored the interaction of coumarins with viral proteins, such as the RNA polymerase NSP12 in the case of SARS-CoV-2, suggesting potential inhibitory effects on viral replication. Despite the general antiviral interest in coumarins, specific research detailing the antiviral activity of this compound against particular viruses or elucidating its associated molecular mechanisms was not found within the scope of this review.

Anticoagulant Activity of this compound

This compound has been reported to exhibit anticoagulant activity, primarily evidenced by its effect on prothrombin time. This activity aligns with the known properties of many coumarin derivatives, which are widely recognized for their use as anticoagulant agents.

Mechanisms of Prothrombin Time Prolongation

Studies in rats have demonstrated that oral administration of this compound leads to a significant prolongation of prothrombin time (PT) compared to control groups. Prothrombin time is a measure of the extrinsic and common pathways of the coagulation cascade. Prolongation of PT indicates an inhibition of factors involved in these pathways, particularly Vitamin K-dependent clotting factors (Factors II, VII, IX, and X).

Research comparing this compound and Suberosin, another coumarin isolated from Ferulago carduchorum, showed that both compounds prolonged PT in a dose-dependent manner at doses of 3 and 6 mg/kg in rats. While Suberosin at 6 mg/kg resulted in a slightly longer PT (17.4 s) compared to this compound at the same dose (17.1 s), this compound also significantly increased PT at both tested concentrations (16.5 s at 3 mg/kg and 17.1 s at 6 mg/kg) when compared to the control group (p < 0.05). Warfarin (B611796), a well-established anticoagulant, demonstrated a more potent effect in these comparisons.

The observed prolongation of prothrombin time by this compound is consistent with the mechanism of action of many coumarin anticoagulants, which typically function as Vitamin K antagonists. These compounds interfere with the Vitamin K cycle, impairing the post-translational carboxylation of Vitamin K-dependent clotting factors, rendering them functionally deficient. While this is a common mechanism for coumarin anticoagulants, the specific details of how this compound interacts within this pathway or affects particular clotting factors were not explicitly detailed in the reviewed literature.

Here is a data table summarizing the effect of this compound and Suberosin on prothrombin time in rats:

| Compound | Dose (mg/kg) | Prothrombin Time (s) | Significance (vs control) |

| Control | - | Baseline | - |

| This compound | 3 | 16.5 | p < 0.05 |

| This compound | 6 | 17.1 | p < 0.05 |

| Suberosin | 3 | 16.7 | p < 0.05 |

| Suberosin | 6 | 17.4 | p < 0.05 |

Note: Baseline prothrombin time for the control group was not explicitly stated as a single value across all cited instances, but the significance indicates a statistically relevant increase with this compound and Suberosin treatment.

Interaction with Specific Components of the Coagulation Cascade

While this compound's effect on prothrombin time indicates an impact on the extrinsic and common pathways of the coagulation cascade, the precise details of its interaction with specific components, such as individual clotting factors (e.g., Factor VII, Factor X, Prothrombin), were not explicitly described in the available research. The general understanding of coumarin anticoagulants points towards interference with the synthesis or activation of Vitamin K-dependent factors. However, without specific studies focusing on the molecular interactions of this compound with these components, the exact nature of its influence on the coagulation cascade beyond the observed PT prolongation remains to be fully elucidated.

Other Emerging Pharmacological Activities within the Coumarin Class Relevant to this compound

The coumarin scaffold is a privileged structure in medicinal chemistry, contributing to a wide array of biological activities. The presence of this compound within this class suggests the potential for it to share or exhibit similar emerging pharmacological properties, particularly in the areas of antitumor and immunomodulatory effects, which have been increasingly explored for coumarin derivatives.

Antitumor and Anticancer Potential

Coumarins as a class have demonstrated favorable anti-cancer effects against various cancer cell lines, including those from lung, gastric, hepatic, and breast cancers, as well as leukemia. nih.govthegoodscentscompany.com The antitumor mechanisms of coumarins are multifaceted and involve the modulation of several key cellular pathways and processes critical for cancer development and progression. wikipedia.orgwikidata.orguni.lu

Key mechanisms through which coumarins exert their anticancer effects include the induction of apoptosis (programmed cell death) in cancer cells. This can occur through the destabilization of the mitochondrial membrane and the regulation of apoptosis-related proteins such as Bax and caspases. uni.luwikipedia.orgwikidata.org Coumarins can also inhibit cancer cell proliferation and modulate the cell cycle, often leading to cell cycle arrest at specific phases, such as the G1/S transition, which limits the uncontrolled division of cancer cells. wikipedia.orgwikidata.org

Furthermore, coumarins have been shown to influence various signaling pathways implicated in cancer, including the inhibition of carbonic anhydrase, targeting the PI3K/Akt/mTOR pathway, inhibiting tumor multidrug resistance, suppressing microtubule polymerization, regulating reactive oxygen species, and inhibiting angiogenesis (the formation of new blood vessels that supply tumors). wikipedia.orgwikidata.orguni.luwikidata.org

Immunomodulatory Effects and Pathways

Coumarins have also demonstrated significant immunomodulatory properties, influencing both the innate and adaptive arms of the immune system. wikipedia.org These effects are particularly relevant given the intricate relationship between the immune system and diseases such as cancer and inflammatory disorders.

Research indicates that coumarin derivatives can enhance the proliferation and activity of T-cells, which are critical components of the adaptive immune response. wikipedia.org They can also modulate the production of key cytokines, which are signaling molecules that regulate immune and inflammatory responses. guidetopharmacology.orgwikipedia.org

The immunomodulatory effects of coumarins are mediated through their interaction with various signaling pathways within immune cells. These pathways include, but are not limited to, NF-κB, Keap1/Nrf2, MAPKs, JAK/STAT, Wnt/β-catenin, PI3K/AKT, Notch, and TGF-β/Smad signaling pathways. guidetopharmacology.orgwikipedia.orgwikidata.orgfishersci.ca Modulation of these pathways can lead to altered immune cell function and the regulation of inflammatory mediators.

For instance, some coumarins, such as 7-hydroxycoumarin (Umbelliferone), have been shown to inhibit the Wnt/β-catenin pathway, which plays a role in immune responses and inflammation. nih.govthegoodscentscompany.com Another related coumarin, Suberosin, has demonstrated anti-inflammatory and immunomodulatory properties, including the suppression of cytokine production (such as IL-2 and interferon-γ) and the inhibition of NF-AT and NF-κB transcription factors in human peripheral blood mononuclear cells. e-century.usnih.gov

Given that this compound is structurally related to other coumarins with established immunomodulatory activities, it is plausible that this compound may also possess similar effects. Further research is needed to elucidate the specific immunomodulatory properties and underlying molecular mechanisms of this compound, which could have implications for its potential therapeutic applications in conditions involving immune dysregulation.

Structure Activity Relationship Sar Studies of Suberenol and Its Analogs

Impact of the Isoprene (B109036) Side Chain on Bioactivity Profiles

The isoprene side chain is a common modification in natural products, including coumarins, and it frequently plays a significant role in their biological activities researchgate.netresearchgate.netmdpi.comresearchgate.netarchive.org. The lipophilicity and spatial orientation provided by the isoprene unit can influence a compound's interaction with biological targets, affecting binding affinity, membrane permeability, and metabolic stability. In the context of coumarins, the position and nature of prenyl (isoprene-derived) substitutions have been shown to impact various activities, including anticoagulant, antimicrobial, and anticancer effects conicet.gov.armdpi.comresearchgate.netnih.govresearchgate.net.

Influence of Substituent Patterns on Biological Efficacy and Selectivity

Beyond the isoprene side chain, the substituent pattern on the coumarin (B35378) core significantly influences biological activity conicet.gov.armdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netajchem-a.comresearchgate.net. Suberenol has a methoxy (B1213986) group at the C-7 position nih.govuni.lu. The nature and position of other substituents, such as hydroxyl, alkyl, or aryl groups, can modulate a coumarin's potency and selectivity for specific biological targets.

For example, modifications to the coumarin nucleus have been shown to impact anticoagulant activity, a known property of this compound tandfonline.comresearchgate.nettandfonline.com. SAR studies on coumarin anticoagulants, like warfarin (B611796) (a synthetic coumarin), have established relationships between structural modifications and anticoagulant potency, primarily related to inhibition of Vitamin K epoxide reductase. While this compound's mechanism of anticoagulant action might differ or involve additional targets, the coumarin scaffold is central to this activity.

Studies on other coumarin derivatives demonstrate that:

Hydroxyl and methoxy groups at different positions (like C-7 in this compound) can influence activity, sometimes through hydrogen bonding or altering electron density researchgate.net.

The presence and nature of lipophilic substituents, including modified prenyl groups or longer alkyl chains, can enhance activity, potentially by improving membrane permeability or binding to hydrophobic sites conicet.gov.arresearchgate.net.

Introduction of various functional groups through synthesis can lead to compounds with diverse activities, such as antimicrobial or anticancer effects, with specific substituent patterns favoring certain activities mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net.

The interplay between the C-6 isoprene side chain, the C-7 methoxy group, and the coumarin core in this compound collectively determines its specific biological profile. Alterations to any of these features would constitute an analog with potentially different efficacy and selectivity.

Computational Approaches to SAR Prediction and Pharmacophore Modeling

Computational approaches are increasingly valuable tools in SAR studies and drug discovery, complementing experimental methods mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.govdntb.gov.uabiorxiv.orgfrontiersin.orgdergipark.org.trnih.gov. Techniques such as molecular docking, molecular dynamics simulations, QSAR (Quantitative Structure-Activity Relationship), and pharmacophore modeling can provide insights into how molecules interact with biological targets at the atomic level.

Molecular docking can predict the preferred binding orientation and affinity of this compound and its analogs to a putative target protein, helping to understand the key interactions driving activity nih.govresearchgate.netresearchgate.netnih.govdergipark.org.trnih.gov. By comparing the docking poses and scores of different analogs, researchers can infer the structural features that are important for binding.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of a molecule required for a specific biological activity mdpi.combiorxiv.orgfrontiersin.org. A pharmacophore model for this compound's anticoagulant activity, for instance, would highlight the critical features of this compound that interact with its anticoagulant target(s). This model could then be used to screen databases of compounds to find new potential anticoagulants or to guide the design of novel analogs with improved activity mdpi.comfrontiersin.org.

QSAR models use statistical methods to build a mathematical relationship between structural descriptors of a series of compounds and their biological activity biorxiv.org. While specific QSAR models for this compound were not found, developing such models for a series of this compound analogs could help predict the activity of new, unsynthesized compounds and identify the structural parameters that most significantly influence activity.

These computational methods, when applied to this compound and its potential analogs, can accelerate the understanding of its SAR, predict the activity of novel structures, and prioritize compounds for synthesis and biological testing mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netnih.govfrontiersin.orgdergipark.org.trnih.gov.

Rational Design Principles for Enhanced Bioactivity

Rational design principles leverage the information gained from SAR studies and computational modeling to design new this compound analogs with improved biological properties researchgate.netnih.govnih.govnih.gov. Based on SAR insights, specific modifications can be proposed to enhance potency, selectivity, or other desired characteristics.

For example, if SAR studies indicate that increased lipophilicity of the side chain enhances activity against a particular target, rational design might involve extending or modifying the isoprene chain to increase its hydrophobic character conicet.gov.arresearchgate.net. If a specific hydrogen bond interaction mediated by the hydroxyl group on the isoprene chain is found to be crucial for binding, analogs with modified or alternative hydrogen bonding groups could be designed.

In the case of this compound's anticoagulant activity, rational design could focus on synthesizing analogs that exhibit increased potency or a different duration of action by subtly modifying the coumarin core or the isoprene side chain based on SAR data and computational predictions. This iterative process of design, synthesis, testing, and analysis is fundamental to medicinal chemistry and the development of new therapeutic agents.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5375166 |

| Warfarin | 54678486 |

| Umbelliferone (B1683723) | 11357 |

| Scopoletin | 5280460 |

| Trans-dehydroosthol | 5281764 |

| Citrubuntin | 11904601 |

Preclinical Research Models and in Vitro/in Vivo Investigations of Suberenol

In Vitro Cellular and Subcellular Models

In vitro studies provide controlled environments to examine the direct effects of Suberenol on specific cell types and biological processes.

Inflammatory Cell Line Studies (e.g., Rheumatoid Arthritis Fibroblast-Like Synoviocytes)

Research has explored the effects of coumarins, including related compounds like Suberosin (B1681774), on inflammatory cell lines relevant to conditions such as rheumatoid arthritis (RA). Rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) play a crucial role in the pathogenesis of RA by contributing to synovial hyperplasia, inflammation, and joint destruction. biomedpress.orgfrontiersin.org Studies have shown that compounds like Suberosin can reduce the levels of proinflammatory mediators in TNF-α-induced RA-FLS. nih.govresearchgate.net This suggests a potential anti-inflammatory effect on these key cells involved in RA synovitis.

Macrophage Differentiation and Polarization Assays

Macrophage polarization, the process by which macrophages differentiate into distinct functional phenotypes like M1 (pro-inflammatory) and M2 (anti-inflammatory), is critical in inflammatory diseases. Studies on related coumarins, such as Suberosin, have investigated their ability to modulate this process. Research indicates that Suberosin can suppress macrophage polarization toward the M1 phenotype while enhancing their polarization toward the M2 phenotype. nih.govresearchgate.net This repolarizing effect is considered a potential mechanism by which these compounds exert anti-inflammatory effects.

Enzyme Inhibition and Receptor Binding Studies

This compound and other coumarins have been investigated for their interactions with various enzymes and receptors. For instance, molecular docking studies have explored the binding affinity of this compound to certain proteins, such as Monoamine Oxidase A (MAOA). frontiersin.orgfrontiersin.org

Another area of investigation for coumarins is their interaction with cytochrome P450 (CYP) enzymes, which are involved in drug metabolism. Studies on Suberosin, a related coumarin (B35378), have shown selective inhibitory effects on CYP1A2 in human liver microsomes. researchgate.net While this specific finding pertains to Suberosin, it highlights the potential for coumarins like this compound to interact with metabolic enzymes.

Coumarins are also known for their anticoagulant properties, which are often linked to the inhibition of enzymes involved in the vitamin K cycle, such as Vitamin K Epoxide Reductase (VKOR). ijpsonline.commdpi.com While the direct enzyme inhibition profile of this compound itself requires specific investigation, its classification as a coumarin with reported anticoagulant activity suggests potential interactions with these pathways. ijpsonline.comijpsonline.comresearchgate.netdntb.gov.ua

In Vivo Animal Models for Pharmacological Evaluation

In vivo studies using animal models are essential for evaluating the pharmacological effects of this compound in a complex biological system.

Rodent Models for Coagulation Studies

This compound has been evaluated for its anticoagulant activity in rodent models. Studies in mice have shown that this compound, along with Suberosin, significantly prolonged Prothrombin Time (PT) compared to control groups. ijpsonline.comijpsonline.comresearchgate.netijpsonline.com Prothrombin Time is a measure of the extrinsic and common pathways of blood coagulation.

| Compound | Dose (mg/kg) | Prothrombin Time (PT) Prolongation (vs. Control) | Reference |

|---|---|---|---|

| This compound | 3 | Significant prolongation | researchgate.net |

| This compound | 6 | Significant prolongation | researchgate.net |

| Suberosin | 3 | Significant prolongation | researchgate.net |

| Suberosin | 6 | Longest PT (17.4 s) | researchgate.net |

Table 1: Effect of this compound and Suberosin on Prothrombin Time in Mice.

These findings indicate that this compound possesses anticoagulant properties in vivo. researchgate.net

Murine Models of Inflammatory Conditions (e.g., Collagen-Induced Arthritis)

Murine models of inflammatory conditions, such as collagen-induced arthritis (CIA), are widely used to study the pathogenesis of diseases like rheumatoid arthritis and evaluate potential therapeutic agents. nih.govnih.gov While studies specifically on this compound in CIA models were not extensively found in the search results, research on the related coumarin Suberosin has demonstrated anti-arthritic effects in a murine CIA model. nih.govresearchgate.net Suberosin treatment reduced clinical symptoms, joint pathological damage, and the expression of inflammatory cytokines in CIA mice. nih.govresearchgate.net This effect was linked to the modulation of macrophage polarization and inhibition of synovitis via the JAK/STAT signaling pathway. nih.govresearchgate.net Given the structural similarity between this compound and Suberosin, these findings suggest a potential area for investigation for this compound in similar inflammatory models.

Sepsis-Induced Injury Models

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ damage and high mortality rates researchgate.nettandfonline.com. Preclinical research has explored the potential of coumarin derivatives, including suberosin (a structurally related coumarin), in ameliorating sepsis-induced injury.

A study utilizing a cecal ligation and puncture (CLP) rat model, a widely accepted model for inducing sepsis, investigated the effects of suberosin on sepsis-induced lung injury. The study found that suberosin treatment ameliorated sepsis-related lung injury in a dose-dependent manner. researchgate.nettandfonline.comnih.gov.

In this sepsis model, the CLP group exhibited increased interalveolar septal thickening, desquamation of the bronchial epithelium, and venous hyperemia in lung tissues. Treatment with suberosin attenuated these histopathological alterations in a dose-dependent manner. Lung tissues from the suberosin treatment groups showed improvements compared to the CLP group, with the highest dose group demonstrating relatively less severe injury. tandfonline.com.

Furthermore, the study assessed oxidative stress parameters and inflammatory markers in the lung tissues of the rats. In the CLP group, levels of malondialdehyde (MDA), a marker of oxidative stress, were increased, while the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), key antioxidant enzymes, were negatively affected. Suberosin treatment ameliorated these changes, reducing MDA levels and enhancing SOD and GSH activities in a dose-dependent manner. researchgate.nettandfonline.com.

Inflammatory cytokine expression was also evaluated. Messenger RNA (mRNA) expressions of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), key pro-inflammatory cytokines, were increased in the CLP group. Suberosin treatment decreased the expression levels of TNF-α and IL-1β mRNA in a dose-dependent manner. researchgate.netnih.gov. Immunohistochemical analysis of lung tissues also demonstrated decreased TNF-α and IL-1β immunopositivity in the suberosin-treated groups compared to the CLP group. researchgate.netnih.gov.

These findings suggest that suberosin possesses protective effects against sepsis-induced lung injury in this preclinical model, potentially through its antioxidant and anti-inflammatory activities researchgate.nettandfonline.comnih.gov. While this study focused on suberosin, it provides valuable insight into the potential therapeutic relevance of coumarin derivatives in sepsis.

Table 1: Effects of Suberosin on Sepsis-Induced Lung Injury in Rats

| Parameter | CLP Group (vs. Control) | Suberosin Treatment (vs. CLP) | Trend with Increasing Dose |

| Interalveolar septal thickening | Increased | Attenuated | Dose-dependent attenuation |

| Bronchial epithelium desquamation | Increased | Attenuated | Dose-dependent attenuation |

| Venous hyperemia | Increased | Attenuated | Dose-dependent attenuation |

| MDA levels | Increased | Reduced | Dose-dependent reduction |

| SOD activity | Decreased | Enhanced | Dose-dependent enhancement |

| GSH activity | Decreased | Enhanced | Dose-dependent enhancement |

| TNF-α mRNA expression | Increased | Decreased | Dose-dependent decrease |

| IL-1β mRNA expression | Increased | Decreased | Dose-dependent decrease |

| TNF-α Immunopositivity | Increased | Decreased | Dose-dependent decrease |

| IL-1β Immunopositivity | Increased | Decreased | Dose-dependent decrease |

Note: Data derived from findings on suberosin in a CLP-induced sepsis model in rats. researchgate.nettandfonline.comnih.gov

Application of Network Pharmacology and Molecular Docking for Target Identification and Pathway Elucidation

Network pharmacology and molecular docking are computational approaches increasingly utilized to investigate the potential mechanisms of action of natural compounds, including coumarins, by identifying potential targets and elucidating relevant pathways mdpi.comumpr.ac.idseaninstitute.or.id.

Network pharmacology analysis involves integrating data from various sources to construct networks illustrating the relationships between drugs, genes, targets, and diseases mdpi.comseaninstitute.or.id. This approach allows for a more comprehensive understanding of how bioactive compounds might exert their effects through complex biological networks umpr.ac.idseaninstitute.or.id. Studies using network pharmacology have been applied to coumarins to predict potential targets and pathways involved in their pharmacological activities, such as anti-inflammatory and anti-tumor effects mdpi.com.

Molecular docking is a computational technique used to predict the binding affinity and interaction modes between a small molecule (ligand), such as this compound, and a target protein frontiersin.orgfrontiersin.orgmdpi.com. This method provides insights into the potential molecular targets of a compound and how it might interact with these targets at an atomic level frontiersin.orgfrontiersin.org.

While specific detailed network pharmacology studies focusing solely on this compound were not extensively found in the search results, studies on related coumarins and broader analyses involving this compound as one component provide relevant insights. For instance, a study investigating the potential pharmacodynamic substances from a traditional Chinese medicine decoction that included this compound utilized molecular docking to explore the binding of absorbed components, including this compound, to insomnia-related proteins frontiersin.orgfrontiersin.org. This study showed that this compound had favorable binding conformations and affinity with certain receptors frontiersin.orgfrontiersin.org. Specifically, molecular docking results indicated binding of this compound with MAOA (Monoamine oxidase A) frontiersin.orgfrontiersin.org.

Studies on other coumarins have also employed molecular docking to predict interactions with various protein targets, including enzymes involved in inflammatory pathways like NF-κB and MAPK, or targets related to specific diseases ijpsonline.comijpsonline.comconicet.gov.armedchemexpress.combrieflands.comdntb.gov.ua. For example, suberosin has been shown to modulate the transcription factors NF-AT and NF-κB medchemexpress.comebi.ac.uk. Coumarins in general have been reported to inhibit the NF-κB pathway, leading to a reduction in the release of inflammatory factors ijpsonline.comijpsonline.com.

The application of network pharmacology and molecular docking to this compound, often as part of studies on complex mixtures or related coumarins, helps to hypothesize potential molecular targets and biological pathways through which this compound might exert its observed effects, such as those related to inflammation and oxidative stress seen in preclinical models researchgate.nettandfonline.comnih.govmdpi.comumpr.ac.idseaninstitute.or.id. These computational approaches can guide further experimental research to validate predicted interactions and mechanisms.

Table 2: Predicted Molecular Target of this compound via Molecular Docking

| Compound | Predicted Target | Relevance | Source |

| This compound | MAOA | Involved in neurotransmitter metabolism | frontiersin.orgfrontiersin.org |

Note: This table presents a predicted target based on molecular docking studies involving this compound as a component of a complex mixture.

Advanced Analytical Methodologies for Suberenol Characterization and Quantification

Advanced Chromatographic Techniques for Separation and Analysis

Ultra-Performance Liquid Chromatography-Ultraviolet-High-Resolution Mass Spectrometry (UPLC-UV-HRMS) for Metabolic Profiling

UPLC-UV-HRMS is a powerful hyphenated technique widely applied in metabolic profiling studies, offering high separation capacity and accurate mass measurements. researchgate.netnih.gov This method is vital for researching drug metabolism and pharmacokinetics and is extensively used to characterize the structural properties of new chemical entities and their metabolites. researchgate.net UPLC provides powerful separation, making it a valuable tool for resolving complex mixtures. researchgate.net The UV detector allows for the determination of the relative content of different metabolites based on peak area, aiding in the preliminary identification of major metabolites. researchgate.net HRMS offers high speed, sensitivity, and selectivity, making it suitable for online structural analysis and quantitative detection of components. researchgate.net

While direct studies specifically detailing the UPLC-UV-HRMS metabolic profiling of Suberenol were not explicitly found, the technique's application to coumarins in general, and its utility in metabolic studies of related compounds like suberosin (B1681774), highlight its relevance. researchgate.netmdpi.comnih.gov For instance, UPLC-HRMS has been used for untargeted metabolomics from biological sources, providing a snapshot of a metabolic profile. youtube.com The method involves liquid-liquid extraction to separate organic and polar molecules, followed by separation using liquid chromatography and analysis by HRMS, which provides retention time, mass-to-charge ratio, and intensity data. youtube.com This data can then be used to identify differentially abundant features between groups. youtube.com

The combination of UPLC and HRMS allows for simultaneous global metabolic profiling in full-scan mode and quantitative analysis of various analytes. nih.gov The high chromatographic resolution of UPLC, resulting in narrow peak widths and increased signal-to-noise ratio compared to conventional HPLC, is advantageous in metabolic profiling for detecting a greater number of metabolites at physiological concentrations. dbkgroup.org

Imaging Mass Spectrometry for Spatial Distribution Analysis (e.g., MALDI-TOF-MSI)

Imaging Mass Spectrometry (MSI), particularly Matrix-Assisted Laser Desorption/Ionization-Time of Flight-Mass Spectrometry Imaging (MALDI-TOF-MSI), is a technique used to visualize and analyze the spatial distribution of molecules within a sample. mdpi.comgalaxyproject.orgresearchgate.net It combines mass spectrometry with image processing to generate two-dimensional ion density maps of compounds, allowing for rapid and comprehensive analysis of the composition, relative abundance, and spatial distribution of substances in tissues. mdpi.com

MALDI-TOF-MSI is a widely used MSI method that can visualize and analyze the chemical composition and spatial distribution characteristics of samples. mdpi.com It has been applied to study the spatial distribution of metabolites in medicinal plants, their synthesis and transport pathways, accumulation patterns, and involvement in plant stress defense. nih.gov The technique allows for obtaining spatial distribution information with high sensitivity and enables molecule visualization without special labeling or staining. mdpi.comresearchgate.net

While specific studies on the MALDI-TOF-MSI of this compound were not found, this technique has been successfully applied to study the spatial distribution of other coumarins in plant tissues. For example, MALDI-TOF-MSI was used to visually study the spatial distribution of 27 coumarins in the root of Peucedanum decursivum, revealing their concentration in the cortex, periderm, and phloem. mdpi.comnih.govresearchgate.net This demonstrates the potential of MALDI-TOF-MSI for mapping the distribution of coumarins like this compound in biological samples.

The workflow of a typical MALDI imaging experiment involves sample preparation (e.g., preparing frozen sections), placing the sample on a mobile platform, and then acquiring mass spectra for each coordinate (X, Y) to reconstruct ion images representing the spatial distribution of corresponding molecules. galaxyproject.orgfrontiersin.org The thickness of tissue slices is a critical factor, as it can affect integrity and image clarity. mdpi.comresearchgate.net

Development and Validation of Standardization Methods for Quality Control of this compound and its Extracts

Standardization methods are essential for ensuring the quality and consistency of this compound and its extracts, particularly when derived from natural sources. These methods typically involve a combination of separation and analytical techniques to identify and quantify the target compound.

High-Performance Liquid Chromatography (HPLC) is a commonly used method for the standardization of natural products, including coumarins. ijcce.ac.irijcce.ac.ir For instance, HPLC has been employed for the standardization of suberosin, a related coumarin (B35378), extracted from Ferulago trifida. ijcce.ac.irijcce.ac.ir The process often involves extraction of the compound from the plant material, followed by purification steps like column chromatography and thin-layer chromatography to obtain pure compounds. ijcce.ac.irijcce.ac.ir The purified compounds are then identified using spectroscopic techniques such as 1H-NMR and 13C-NMR, and standardized using methods like HPLC. ijcce.ac.irijcce.ac.ir

While the specific details of standardized methods exclusively for this compound were not extensively detailed in the search results, the approaches used for related coumarins provide a strong framework. The validation of these methods is crucial and typically involves assessing parameters such as sensitivity, reproducibility (retention time, peak area, mass accuracy), and discriminatory power. dbkgroup.org For example, validation results for UPLC-HRMS methods have shown acceptable precision and accuracy for quantitative analysis of metabolites. nih.gov

The development of analytical method clusters for comprehensive characterization of plant-derived compounds, such as suberinic acids, highlights the importance of combining different chromatographic and spectroscopic methods for quality control. mdpi.com This can involve techniques like GC-MS and GPC to analyze both monomeric and polymeric fractions. mdpi.com

Research on Suberenol Derivatives and Analogues

Design and Synthesis of Novel Suberenol Derivatives with Modified Scaffolds

The design and synthesis of novel this compound derivatives often involve modifications to the coumarin (B35378) core or the attached side chains. Synthetic strategies aim for efficiency and yield, utilizing various chemical reactions.

One approach to synthesizing coumarin derivatives, including those structurally related to this compound, involves the Pechmann condensation reaction, which can be carried out under solvent-free conditions using catalysts like succinamide-N-sulphonic acid ijsrset.comijsrset.com. Another method for synthesizing coumarins involves regioselective bromination and subsequent reactions like the Mizoroki-Heck reaction researchgate.net. For instance, the total synthesis of (E)-Suberenol has been achieved through palladium-catalyzed Heck condensation researchgate.net.

Research has also explored the synthesis of coumarin derivatives with various substituents to study the impact of these modifications on biological activity nih.gov. For example, the synthesis of coumarin-3-carboxamide derivatives has been reported, involving reactions to form ester and amide linkages nih.govmdpi.com. Yields for these reactions can vary depending on the specific substituents and reaction conditions nih.gov.

| Reaction Type | Starting Materials | Key Reaction | Yield Range (%) | Reference |

| Pechmann Condensation | Substituted phenols, β-keto ester | Condensation | Good to excellent | ijsrset.comijsrset.com |

| Total Synthesis of (E)-Suberenol | 4-methoxysalicylaldehyde, brominated coumarin | Regioselective bromination, Mizoroki-Heck | High | researchgate.net |

| Coumarin-3-carboxamide Synthesis | Coumarin-3-carboxylic acid, alcohols/amines | Esterification/Amidation | 14-73 | nih.gov |

Simple and efficient syntheses of compounds like murraol (B176700) and (E)-suberenol have been accomplished in a few steps from readily available starting materials, employing protecting-group-free and redox-neutral strategies researchgate.net. A practical regioselective bromination and a high yield Mizoroki-Heck reaction from previously inactive bromocoumarin were key steps in one such synthesis researchgate.net. This method has also facilitated the formal synthesis of novel dimeric natural products researchgate.net.

Comprehensive Biological Evaluation of Synthesized this compound Analogues

Synthesized this compound analogues are subjected to comprehensive biological evaluation to determine their pharmacological properties. Coumarin derivatives, in general, exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties ijsrset.comijpsonline.com.

Specific studies have evaluated the anticoagulant activity of isolated coumarins, including this compound mdpi.comijpsonline.comnih.govdntb.gov.ua. This compound, isolated from Ferulago carduchorum, demonstrated favorable anticoagulant activity in mice studies, significantly prolonging Prothrombin Time (PT) ijpsonline.com.

The antifungal activity of coumarin derivatives and analogues has also been investigated nih.gov. Studies have shown that certain coumarin derivatives can exhibit antifungal activity against species of Candida nih.gov. The position and nature of substituents on the coumarin ring can influence the bioactivity nih.gov. For example, a coumarin derivative with a pentyloxy substituent at the C-7 position showed a better antifungal profile nih.gov.

| Compound Type | Biological Activity Tested | Key Findings | Reference |

| This compound | Anticoagulant | Showed favorable anticoagulant activity, prolonged PT in mice | mdpi.comijpsonline.com |

| Coumarin derivatives | Antifungal | Some derivatives showed activity against Candida species; substituent effects observed | nih.gov |

| Coumarin derivatives | Antioxidant, Anti-inflammatory, Antimicrobial, Anticancer | Wide range of activities reported for the class | ijsrset.comijpsonline.com |

Biological activity is often assessed based on metrics like Minimum Inhibitory Concentration (MIC) values, categorizing compounds based on their potency nih.gov.

Investigation of Conjugates and Hybrid Structures (e.g., Acridone-Suberenol Conjugates)

Research has also explored the creation of conjugates and hybrid structures incorporating the coumarin scaffold, including potential this compound conjugates. This approach aims to combine the properties of different pharmacophores to achieve improved or novel biological activities.

Examples of hybrid natural products featuring coumarin frameworks include indole-coumarin hybrids (e.g., exotines A), flavonol-, benzofuran-, and chromone-coumarin frameworks (e.g., cnidimonin series), quinone-coumarin conjugates (e.g., naphthoherniarin), coumarin dimers (e.g., cyclobisuberodiene), and acridinone-coumarin hybrids (e.g., acrimarine group) mdpi.com. The synthesis of these complex hybrid molecules is important for their biological evaluation and medicinal applications mdpi.com.

Acridone alkaloids are another class of compounds found in nature, sometimes alongside coumarin derivatives like this compound in plants such as Citrus aurantium researchgate.netpsu.ac.th. While the direct synthesis and biological evaluation of acridone-suberenol conjugates are not explicitly detailed in the provided search results, the existence of natural acridinone-coumarin hybrids suggests that such conjugates are a relevant area of investigation in the search for new bioactive compounds mdpi.com. Acridone alkaloids themselves have shown various activities, including antioxidant and cytotoxic effects researchgate.netresearchgate.net.

Structure-Based Drug Design Leveraging the this compound Scaffold for Targeted Applications

Structure-based drug design utilizes the known structure of a compound, like this compound, to design new molecules with improved binding affinity and specificity for biological targets. Understanding the chemical structure of this compound is crucial for elucidating its biological activities and potential applications ontosight.ai.

The simple skeleton of coumarins makes them amenable to structural modification, which is advantageous for drug development ijpsonline.com. By analyzing the structure-activity relationships of this compound derivatives and analogues, researchers can identify key structural features responsible for specific biological effects researchgate.netdergipark.org.tr. This information guides the rational design of new compounds with targeted pharmacological profiles.

Molecular modeling and docking studies can be employed in structure-based drug design to predict the interaction of coumarin derivatives with biological targets nih.govdergipark.org.tr. For instance, molecular docking has been used to explore the effect of coumarin derivatives on proteins like RNA polymerase NSP12 of SARS-CoV-2, suggesting their potential as inhibitors dergipark.org.tr. Such studies help in understanding the mechanism of action and in designing more effective analogues.

The development of efficient synthetic routes to complex coumarin-containing molecules, including hybrids and conjugates, is crucial for advancing their biological evaluation and facilitating structure-activity relationship studies researchgate.netmdpi.com. This allows for the creation of diverse libraries of compounds to be screened for targeted applications.

Future Directions and Identified Research Gaps in Suberenol Studies

Elucidation of Underexplored Molecular Pathways and Targets

Current knowledge regarding the specific molecular pathways and protein targets of Suberenol is limited. While its anticoagulant properties have been noted, the precise mechanism of action is not fully understood. Future research should focus on identifying the direct molecular targets of this compound to move beyond phenomenological observations.

Many coumarin (B35378) derivatives have been shown to modulate various signaling pathways, including those involved in inflammation, oxidative stress, and apoptosis. nih.govnih.govmdpi.com For instance, several coumarins are known to interact with key inflammatory mediators such as Toll-like receptors (TLR), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, and nuclear factor-κB (NF-κB). nih.gov The Keap1/Nrf2/ARE system, a critical pathway in cellular defense against oxidative stress, is another promising area of investigation, as other coumarins have been identified as modulators of this pathway. nih.govmdpi.com

Future studies could employ a variety of modern molecular biology techniques to uncover these pathways for this compound.

Potential Research Approaches:

| Research Approach | Description |

| Target Identification Studies | Utilizing techniques such as affinity chromatography, and proteomics to identify direct binding partners of this compound. |

| Signaling Pathway Analysis | Employing reporter gene assays, Western blotting, and phosphoproteomics to determine the effect of this compound on key signaling cascades. |

| In Silico Modeling | Using computational methods like molecular docking to predict potential protein targets and binding interactions based on the structure of this compound. researchgate.net |

Development of More Efficient and Sustainable Synthetic Strategies

While this compound is a natural product, reliance on extraction from natural sources can be inefficient and unsustainable. The development of efficient and environmentally friendly synthetic routes is crucial for ensuring a stable supply for research and potential future therapeutic use.

Recent advancements in synthetic organic chemistry offer promising avenues for the synthesis of this compound. Green chemistry principles, such as the use of non-toxic solvents, catalytic reactions, and atom economy, should be prioritized. researchgate.net The adoption of methods like microwave-assisted synthesis and flow chemistry could also lead to higher yields and reduced reaction times. researchgate.net

A previously reported synthesis of (E)-Suberenol highlights a simple and efficient three-step process starting from the readily available 4-methoxysalicylaldehyde. This protecting-group-free and redox-neutral strategy, which includes a high-yield Mizoroki-Heck reaction, serves as a strong foundation for further optimization and scaling up of this compound production.

Identification of Novel Therapeutic Applications Beyond Current Scope

The known biological activity of this compound is currently centered on its anticoagulant effects. researchgate.net However, the broader class of coumarins exhibits a wide spectrum of pharmacological properties, suggesting that the therapeutic potential of this compound may be significantly greater. benthamdirect.combenthamscience.comnih.gov

Future research should explore the efficacy of this compound in various disease models. Given the established anti-inflammatory, antioxidant, anticancer, and neuroprotective properties of other coumarins, these are logical areas for initial investigation. nih.govresearchgate.netmdpi.com For example, the anti-inflammatory potential could be explored in models of arthritis or inflammatory bowel disease, while its anticancer properties could be screened against a panel of cancer cell lines. nih.govresearchgate.net The potential for neuroprotective effects in models of Alzheimer's or Parkinson's disease also warrants investigation. mdpi.com

Potential Therapeutic Areas for Investigation:

Oncology: Investigating the cytotoxic and anti-proliferative effects on various cancer cell lines. nih.gov

Inflammatory Disorders: Assessing the anti-inflammatory activity in preclinical models of inflammation.

Neurodegenerative Diseases: Evaluating the neuroprotective potential in models of neurodegeneration. mdpi.com

Infectious Diseases: Screening for antimicrobial and antiviral activities.

Integration with Systems Biology and Multi-Omics Data for Holistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound treatment. d-nb.info

Metabolomics studies, for instance, could reveal alterations in metabolic pathways upon this compound administration, offering insights into its mechanism of action and potential off-target effects. researchgate.netnih.govnih.gov Proteomics can identify changes in protein expression and post-translational modifications, further elucidating the signaling pathways affected by the compound. Such integrated analyses have been successfully applied to other coumarins to understand their biosynthesis and biological activities. d-nb.infonih.gov

Potential Multi-Omics Approaches:

| Omics Approach | Potential Insights |

| Transcriptomics (RNA-seq) | Identification of genes and pathways whose expression is altered by this compound. |

| Proteomics | Characterization of changes in the proteome and post-translational modifications in response to this compound. |

| Metabolomics | Profiling of metabolic changes induced by this compound to understand its impact on cellular metabolism. nih.govnih.gov |

Long-Term Pharmacological Investigations in Preclinical Models

While initial in vivo studies have provided some information on the acute toxicity of this compound, long-term pharmacological investigations are essential to fully characterize its safety profile and therapeutic window. researchgate.net Chronic toxicity studies in animal models are necessary to assess potential adverse effects on various organs and systems over extended periods of exposure. frontiersin.orgnih.gov

A study evaluating the anticoagulant activity of isolated this compound showed a prolongation of the prothrombin time (PT) in rats at doses of 3 and 6 mg/kg. researchgate.net The same study investigated the acute and subchronic toxicity of the total extract of Ferulago carduchorum, from which this compound was isolated, and found no significant toxicities. researchgate.net However, long-term studies specifically focused on purified this compound are needed to establish a comprehensive safety profile.

Future preclinical studies should also focus on pharmacokinetic and pharmacodynamic (PK/PD) modeling to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This will be critical for determining appropriate dosing regimens for potential future clinical trials.

Q & A

Q. What are the optimal synthetic routes for Suberenol (C₂₀H₂₆O₃), and how do structural impurities impact its bioactivity?

- Methodological Answer : Prioritize multi-step synthesis with regioselective hydroxylation, as this compound’s bioactivity depends on the position of its hydroxyl group and ester moiety . Use NMR (e.g., ¹³C and DEPT spectra) to verify structural purity, and HPLC to quantify yield . Compare bioactivity of synthetic batches against natural isolates using in vitro assays (e.g., enzyme inhibition) to assess impurity effects.

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodological Answer : Employ LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity in plasma/urine samples, referencing protocols from polyphenol metabolite studies . Validate with deuterated internal standards to correct matrix effects. For structural confirmation, combine high-resolution NMR (e.g., DMSO-d₆ solvent systems) with circular dichroism to distinguish stereoisomers .

Q. What in vitro models are validated for studying this compound’s mechanism of action as a coumarin derivative?

- Methodological Answer : Use cell-based assays (e.g., hepatic CYP450 inhibition or antioxidant activity) to profile mechanisms. For receptor-binding studies, apply fluorescence polarization assays with purified targets (e.g., vitamin K epoxide reductase). Cross-validate results with molecular docking simulations to identify potential binding sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pro- vs. anti-inflammatory effects of this compound across studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., dosage, model systems). Replicate key studies under controlled conditions, varying only one parameter (e.g., concentration range: 1–100 μM). Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity . Consider species-specific metabolic differences using transgenic models .

Q. What strategies elucidate structure-activity relationships (SAR) between this compound and its analogs (e.g., Suberosin)?

- Methodological Answer : Synthesize analogs with targeted modifications (e.g., methyl group removal, double-bond isomerization). Test analogs in parallel using high-throughput screening (HTS) for bioactivity. Apply QSAR modeling with descriptors like logP and polar surface area to predict activity trends. Cross-reference crystallographic data (if available) to validate docking predictions .

Q. How can synergistic effects of this compound with other polyphenols be experimentally validated?

- Methodological Answer : Design combination studies using fixed-ratio protocols (e.g., Chou-Talalay method). Assess synergy via isobolographic analysis or Bliss independence models. Use transcriptomics (RNA-seq) to identify co-regulated pathways. Include negative controls (e.g., single-agent treatments) and statistical validation (e.g., two-way ANOVA with post hoc tests) .

Q. What pharmacokinetic challenges arise in translating this compound’s in vitro efficacy to in vivo models?

- Methodological Answer : Address poor bioavailability by formulating liposomal or nanoparticle carriers. Monitor plasma pharmacokinetics using LC-MS/MS after oral/intravenous administration in rodents. Compare tissue distribution via whole-body autoradiography. Adjust dosing regimens based on non-compartmental analysis (NCA) of AUC and half-life .

Q. How should ethical considerations shape human trials involving this compound-derived therapeutics?

- Methodological Answer : Adhere to Declaration of Helsinki guidelines for phase I trials. Prioritize safety pharmacodynamics (e.g., QT prolongation assays) before escalating doses. Obtain informed consent with explicit disclosure of coumarin-related risks (e.g., drug interactions). Use randomized, double-blind protocols with Data Safety Monitoring Boards (DSMBs) .

Q. What methodologies ensure reproducibility in this compound research amid batch-to-batch variability?

- Methodological Answer : Standardize synthesis and storage conditions (e.g., inert atmosphere, −80°C storage). Publish detailed spectral data (NMR, HRMS) in supplementary materials. Participate in interlaboratory validation studies using blinded samples. Share raw data via repositories like Zenodo to enable independent verification .

Q. Can computational models predict this compound’s off-target interactions in silico?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.